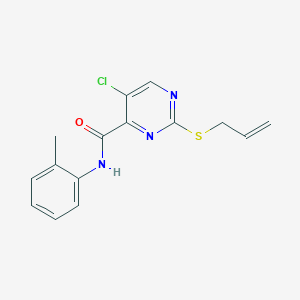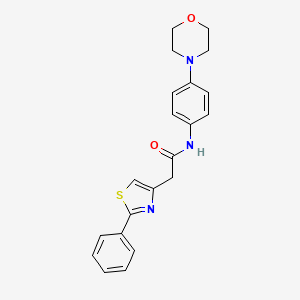![molecular formula C18H22N4O2 B11376579 5-{[2-(dimethylamino)ethyl]amino}-2-[(E)-2-(4-ethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B11376579.png)
5-{[2-(dimethylamino)ethyl]amino}-2-[(E)-2-(4-ethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{[2-(DIMETHYLAMINO)ETHYL]AMINO}-2-[(1E)-2-(4-ETHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE: is a complex organic compound with a unique structure that includes an oxazole ring, an ethoxyphenyl group, and a dimethylaminoethylamino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-{[2-(DIMETHYLAMINO)ETHYL]AMINO}-2-[(1E)-2-(4-ETHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE typically involves multi-step organic reactions. The key steps include:
Formation of the Oxazole Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Ethoxyphenyl Group: This step often involves a Heck reaction or similar coupling reactions.
Attachment of the Dimethylaminoethylamino Group: This can be done through nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group.
Reduction: Reduction reactions can target the oxazole ring or the ethoxyphenyl group.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the amino and ethoxyphenyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology and Medicine:
Drug Development: The compound’s structure suggests potential as a pharmacophore in the design of new drugs, particularly those targeting neurological or oncological pathways.
Biological Probes: It can be used in the development of probes for studying biological processes at the molecular level.
Industry:
Polymer Science: The compound can be incorporated into polymers to modify their properties, such as increasing thermal stability or altering mechanical strength.
Mechanism of Action
The mechanism of action of 5-{[2-(DIMETHYLAMINO)ETHYL]AMINO}-2-[(1E)-2-(4-ETHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the oxazole ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
2-(DIMETHYLAMINO)ETHANOL: This compound shares the dimethylaminoethyl group but lacks the oxazole ring and ethoxyphenyl group.
4-ETHOXYPHENYLACETIC ACID: This compound contains the ethoxyphenyl group but lacks the oxazole ring and dimethylaminoethyl group.
Uniqueness: The combination of the oxazole ring, ethoxyphenyl group, and dimethylaminoethylamino substituent in 5-{[2-(DIMETHYLAMINO)ETHYL]AMINO}-2-[(1E)-2-(4-ETHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE provides a unique set of chemical properties. This makes it particularly valuable in applications requiring specific interactions at the molecular level, such as in drug design or material science.
Properties
Molecular Formula |
C18H22N4O2 |
|---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
5-[2-(dimethylamino)ethylamino]-2-[(E)-2-(4-ethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C18H22N4O2/c1-4-23-15-8-5-14(6-9-15)7-10-17-21-16(13-19)18(24-17)20-11-12-22(2)3/h5-10,20H,4,11-12H2,1-3H3/b10-7+ |
InChI Key |
INMBTCQOQSZKET-JXMROGBWSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C/C2=NC(=C(O2)NCCN(C)C)C#N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=CC2=NC(=C(O2)NCCN(C)C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(3-Methylphenyl)-1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-prop-2-en-1-ylurea](/img/structure/B11376511.png)
![2-(4-fluorophenoxy)-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]acetamide](/img/structure/B11376512.png)

![2-[3-(4-chlorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-(3-methoxybenzyl)acetamide](/img/structure/B11376527.png)
![N-(2,4-dimethoxyphenyl)-2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]propanamide](/img/structure/B11376529.png)


![6-(4-Bromophenyl)-2-butyl-5-methylimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B11376555.png)
![2-({5-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-acetylphenyl)acetamide](/img/structure/B11376557.png)
![N-{5-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}thiophene-2-carboxamide](/img/structure/B11376559.png)
![1-(3-methylphenyl)-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11376561.png)
![Phenyl{2-[2-(pyrrolidin-1-yl)ethyl]piperidin-1-yl}methanone](/img/structure/B11376568.png)
![5-(4-fluorobenzyl)-3-(2-hydroxyphenyl)-4-(4-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B11376573.png)
